6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
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Overview
Description
IMIDAZO[2,1-B]THIAZOLE-5-CARBONITRILE,6-CHLORO-2,3-DIHYDRO- is a heterocyclic compound that contains both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IMIDAZO[2,1-B]THIAZOLE-5-CARBONITRILE,6-CHLORO-2,3-DIHYDRO- typically involves the reaction of aminothiazole with a suitable nitrile compound under specific conditions. One common method involves the use of 3-bromo-2-oxopropanoic acid, which reacts with aminothiazole to form the desired imidazo[2,1-b]thiazole derivative . The reaction conditions often include the use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base like diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow systems to enhance efficiency and yield. For example, a three-reactor multistage system can be used where the intermediate compounds are not isolated, thus streamlining the process .
Chemical Reactions Analysis
Types of Reactions
IMIDAZO[2,1-B]THIAZOLE-5-CARBONITRILE,6-CHLORO-2,3-DIHYDRO- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[2,1-b]thiazole-5-carboxylic acid derivatives, while reduction can produce various hydro-imidazo[2,1-b]thiazole compounds .
Scientific Research Applications
IMIDAZO[2,1-B]THIAZOLE-5-CARBONITRILE,6-CHLORO-2,3-DIHYDRO- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which IMIDAZO[2,1-B]THIAZOLE-5-CARBONITRILE,6-CHLORO-2,3-DIHYDRO- exerts its effects involves interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in the electron transport chain in mycobacteria, making it a potential anti-tuberculosis agent . The compound targets the QcrB component of the cytochrome bcc-aa3 super complex, disrupting the electron transport chain and leading to bacterial cell death .
Comparison with Similar Compounds
IMIDAZO[2,1-B]THIAZOLE-5-CARBONITRILE,6-CHLORO-2,3-DIHYDRO- can be compared with other imidazo[2,1-b]thiazole derivatives and similar heterocyclic compounds:
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Indole Derivatives: Exhibits a wide range of biological activities, including antiviral and anticancer properties.
Imidazo[2,1-b]thiazole-5-carboxamides: Potent anti-tuberculosis agents targeting the same QcrB component.
These comparisons highlight the unique structural features and biological activities of IMIDAZO[2,1-B]THIAZOLE-5-CARBONITRILE,6-CHLORO-2,3-DIHYDRO-, making it a valuable compound for further research and development.
Properties
CAS No. |
83253-36-5 |
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Molecular Formula |
C6H4ClN3S |
Molecular Weight |
185.64 g/mol |
IUPAC Name |
6-chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile |
InChI |
InChI=1S/C6H4ClN3S/c7-5-4(3-8)10-1-2-11-6(10)9-5/h1-2H2 |
InChI Key |
WGWOAHDFIGRHSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=C(N21)C#N)Cl |
Origin of Product |
United States |
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